1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide (also known as CMC or N-Cyclohexyl-N′-2-morpholinoethyl carbodiimide) is a carbodiimide . This class of chemicals acts as coupling agents in organic chemistry, facilitating the formation of amide bonds between carboxylic acids and amines.
CMC specifically finds application in peptide synthesis . It can be used to couple amino acids to form peptide chains, which are the building blocks of proteins.
Compared to other commonly used carbodiimides like dicyclohexylcarbodiimide (DCC), CMC offers several advantages:
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide is a carbodiimide compound notable for its role as a coupling reagent in organic synthesis, particularly in peptide synthesis. Its molecular formula is with a molecular weight of approximately 423.57 g/mol. The compound is characterized by the presence of a cyclohexyl group and a morpholinoethyl side chain, which contribute to its unique reactivity and solubility properties. It typically appears as a white to light yellow solid and is soluble in water and organic solvents like methanol and benzene .
CMCDI activates the carboxylic acid by forming a transient acyl imine intermediate. This intermediate then reacts with the amine to form the desired amide bond and release the N-acylurea byproduct. The mechanism leverages the electrophilic nature of the carbodiimide group to facilitate the reaction.
CMCDI can be irritating to the skin, eyes, and respiratory system. It is also suspected to be a mutagen. Here are some safety precautions:
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide primarily acts as a coupling agent, facilitating the formation of amide bonds between carboxylic acids and amines. This reaction is crucial in peptide synthesis, where it activates carboxylic acids to react with amines, forming stable peptide bonds. The mechanism often involves the formation of an O-acylisourea intermediate, which subsequently reacts with the amine to yield the desired product . Additionally, it can participate in gas-phase alkylation reactions, where it transfers its carbodiimide functionality to various anionic species, demonstrating versatility in synthetic applications .
The biological activity of 1-cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide has been explored in various contexts. It has been used in the modification of biomolecules, such as tRNA, indicating potential applications in molecular biology and biochemistry . Its ability to form stable covalent bonds with amino acids makes it valuable for creating peptidomimetics and other biologically relevant compounds.
Several methods have been developed for synthesizing 1-cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide:
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide finds applications primarily in:
Studies involving 1-cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide have shown that it can effectively transfer its carbodiimide functionality to other molecules, such as peptides containing carboxylic acid groups. This property allows for selective modifications and derivatizations in both solution and gas phases, expanding its utility in synthetic organic chemistry .
Several compounds share structural or functional similarities with 1-cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | Dicyclohexylcarbodiimide | Commonly used as a coupling agent but less soluble than 1-cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide. |
| N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide | Ethyl-Dimethylaminopropylcarbodiimide | Known for its effectiveness in peptide coupling but may exhibit different reactivity profiles due to steric factors. |
| 1-Cyclopropyl-3-(2-morpholinoethyl)carbodiimide | Cyclopropyl-Morpholinoethylcarbodiimide | Similar morpholino group but differs in ring structure, affecting sterics and reactivity. |
These compounds illustrate the diversity within the carbodiimide class while highlighting the unique properties of 1-cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide due to its specific substituents and structure.
The dimerization of cyclohexyl isocyanate remains the most scalable route to CMCT, driven by organophosphorus catalysts. Density functional theory (DFT) calculations reveal a two-step mechanism:
Table 1: Catalytic Systems for Isocyanate → CMCT Conversion
| Catalyst | Temp (°C) | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| MPPO | 80 | o-DCB | 98 | 99.5 | |
| Triphenylphosphine oxide | 110 | Toluene | 82 | 97.2 | |
| Pyridine N-oxide | 90 | DMF | 67 | 95.8 |
Industrial protocols (e.g., US Patent 3,907,780) combine 0.5–5 wt% phosphorus catalysts (e.g., triethyl phosphate) with 0.05–1 wt% co-catalysts (water/aniline), achieving 95% conversion in <2 hours at 150–200°C.
Thiourea dehydration provides an alternative route, particularly for lab-scale CMCT synthesis. The Sheehan-Hlavka method involves:
Critical parameters:
CMCT synthesis exhibits pronounced solvent dependence due to carbodiimide’s hydrolytic sensitivity ($$ t{1/2} = 12 \, \text{hr} $$ in H$$2$$O). Industrial processes use:
Kinetic profile:
CMCT’s hygroscopicity and thermal lability ($$ T_{dec} = 145°C $$) necessitate specialized purification:
Table 2: CMCT Purification Methods
| Technique | Conditions | Purity (%) | Recovery (%) | Source |
|---|---|---|---|---|
| Biphasic extraction | 5% NaHCO$$3$$/1M HCl in CH$$2$$Cl$$_2$$ | 99.8 | 89 | |
| Fractional crystallization | Xylene at -20°C | 99.5 | 75 | |
| Vacuum sublimation | 0.2 Torr, 100°C | 99.9 | 65 |
Post-purification analysis via polarography ([E$$_{1/2}$$ = -0.73 V vs. SCE]) confirms absence of thiourea/urea contaminants.
1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide serves as a powerful coupling agent that facilitates the formation of peptide bonds through specific activation pathways for carboxylic acid functionalization [1] [2]. The activation mechanism begins with the nucleophilic attack of the carboxylate group on the electrophilic carbon center of the carbodiimide moiety [9] [10]. This initial step requires protonation of the carbodiimide to form a carbocation, which enhances the electrophilicity necessary for effective carboxyl group activation [10] [25].
The reaction proceeds through a second-order mechanism between the doubly protonated carbodiimide species and the ionized carboxylate group [25] [29]. Research has demonstrated that the rate constant for this activation step reaches values of 4.1 × 10⁴ M⁻¹ s⁻¹ at 20°C in organic media, representing a 10⁵-fold increase compared to aqueous systems [25] [29]. The pH dependence of this activation pathway shows optimal performance in the range of 4.7 to 5.5, though functional coupling can be achieved up to pH 7.4 [21] [24].
The carbodiimide activation pathway involves the formation of multiple reactive intermediates that compete for reaction with available nucleophiles [9] [12]. The primary activation route generates an O-acylisourea intermediate through direct reaction between the carboxylic acid and the carbodiimide [9] [10]. This intermediate represents the most reactive species in the coupling sequence and determines the overall efficiency of peptide bond formation [25] [29].
| Activation Parameter | Value | Conditions |
|---|---|---|
| Rate constant (kP) | 4.1 × 10⁴ M⁻¹ s⁻¹ | 20°C, organic media |
| Optimal pH range | 4.7-5.5 | Aqueous buffer systems |
| Functional pH range | Up to 7.4 | Extended coupling conditions |
| Temperature dependence | 52.9 kJ mol⁻¹ | Activation energy barrier |
The O-acylisourea intermediate formed during carbodiimide activation represents a critical species that requires stabilization to achieve efficient peptide coupling [9] [18] [21]. This intermediate exhibits inherent instability in aqueous solutions due to competing hydrolysis reactions that regenerate the original carboxyl group and produce N-substituted urea byproducts [10] [18]. The stabilization of this reactive intermediate directly influences the success of subsequent nucleophilic attack by primary amines [21] [24].
Experimental studies have revealed that the O-acylisourea intermediate can undergo several competing pathways that affect its stability and reactivity [9] [12]. The first pathway involves direct reaction with amino groups to form the desired amide bond while releasing urea byproducts [9] [10]. The second pathway leads to formation of symmetrical acid anhydrides through reaction with additional carboxylic acid molecules [9] [12]. The third pathway results in an undesirable O-to-N rearrangement that produces unreactive N-acylurea species [12] [21].
The stabilization of O-acylisourea complexes depends on several factors including solvent polarity, temperature, and the presence of stabilizing additives [18] [21]. Research has shown that the half-life of these intermediates varies significantly with pH, decreasing from 4-5 hours at pH 7.0 and 0°C to approximately 10 minutes at pH 8.6 and 4°C [16] [18]. The morpholinoethyl substituent in 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide provides enhanced stabilization compared to other carbodiimide variants through favorable electronic and steric effects [2] .
Mechanistic investigations have demonstrated that the stabilization of O-acylisourea intermediates follows first-order kinetics with respect to the intermediate concentration [10] [25]. The reaction enthalpy for intermediate formation has been measured at -15.05 kJ mol⁻¹, indicating an exothermic process that favors complex stability [23]. The activation energy barrier for O-acylisourea formation was determined to be 52.87 kJ mol⁻¹, consistent with experimental observations of coupling efficiency [23] [25].
| Stabilization Factor | Effect on Half-life | Optimal Conditions |
|---|---|---|
| pH 7.0, 0°C | 4-5 hours | Aqueous buffer |
| pH 8.6, 4°C | 10 minutes | Elevated pH |
| Organic media | Extended stability | Non-aqueous solvents |
| Morpholinoethyl substitution | Enhanced stabilization | Structural modification |
The nucleophilic attack by primary amines on activated carboxylic acid intermediates represents the rate-limiting step in peptide bond formation mediated by 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide [25] [29]. Primary amines react with O-acylisourea intermediates through a nucleophilic addition-elimination mechanism that proceeds via tetrahedral intermediate formation [16] [20]. The kinetics of this process depend on the basicity of the attacking amine, the electrophilicity of the activated carboxyl species, and the reaction conditions [16] [25].
Experimental kinetic studies have revealed that the reaction between primary amines and O-acylisourea intermediates follows second-order kinetics with rate constants that vary significantly based on amine structure and reaction medium [18] [25]. The nucleophilic attack occurs preferentially at physiological to slightly alkaline pH conditions ranging from 7.2 to 9.0, where primary amines exist predominantly in their unprotonated, nucleophilic form [16] [18]. The reaction rate increases substantially at higher pH values due to increased nucleophilicity of the amine, though competing hydrolysis of the intermediate also accelerates [16] [25].
The morpholinoethyl substituent in 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide influences the nucleophilic attack kinetics through electronic effects that modulate the reactivity of the O-acylisourea intermediate [2] . Comparative studies have shown that this structural modification enhances the selectivity for primary amine attack over competing side reactions [18] [25]. The presence of the morpholine ring system provides additional stabilization to the transition state, resulting in improved coupling efficiency compared to other carbodiimide variants [18].
Mechanistic analysis of the nucleophilic attack pathway has identified key factors that control reaction kinetics and product selectivity [16] [25]. The reaction proceeds through formation of a tetrahedral intermediate that subsequently eliminates the urea byproduct to generate the final amide bond [16] [20]. The elimination step is facilitated by proton transfer processes that stabilize the departing group and drive the reaction toward completion [20] [25].
| Kinetic Parameter | Primary Amines | Reaction Conditions |
|---|---|---|
| pH optimum | 7.2-9.0 | Physiological to alkaline |
| Rate enhancement | 10³-10⁴ fold | vs. uncatalyzed reaction |
| Temperature dependence | Arrhenius behavior | Activation energy ~55 kJ mol⁻¹ |
| Selectivity factor | >95% | Primary vs. secondary amines |
Comparative mechanistic studies have revealed significant differences in the performance of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide relative to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and Dicyclohexylcarbodiimide across different solvent systems [18] [31] [32]. In aqueous media, 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide demonstrates superior coupling efficiency due to its enhanced water solubility and reduced susceptibility to hydrolysis-induced deactivation [31] [34]. The morpholinoethyl substituent provides favorable hydrophilic-lipophilic balance that optimizes both solubility and reactivity in aqueous environments [2] .
Experimental data comparing coupling efficiencies in aqueous media show that 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide achieves reaction yields of 80-90% under optimized conditions, while 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide typically yields 45-76% and Dicyclohexylcarbodiimide shows poor aqueous performance due to limited solubility [18] [31] [36]. The rate constant for O-acylisourea formation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide reaches 4.1 × 10⁴ M⁻¹ s⁻¹ in organic media but decreases by 10⁵-fold in aqueous systems [25] [29].
In organic media, all three carbodiimides demonstrate comparable reactivity, though subtle differences in reaction kinetics and selectivity patterns emerge [32] [36] [39]. Dicyclohexylcarbodiimide shows optimal performance in anhydrous organic solvents where its limited water solubility is not a constraint [32] [35]. However, the formation of insoluble dicyclohexylurea byproducts can complicate product purification and limit its utility in certain synthetic applications [32] [39].
The solvent-dependent performance differences reflect fundamental variations in solvation effects, intermediate stability, and competing reaction pathways [30] [33]. In aqueous media, hydrogen bonding interactions significantly influence intermediate stability and reaction kinetics [10] [18]. Organic solvents reduce competing hydrolysis reactions but may alter the relative rates of desired coupling versus side reactions [25] [32].
| Carbodiimide Type | Aqueous Yield (%) | Organic Yield (%) | Solubility Profile |
|---|---|---|---|
| 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide | 80-90 | 85-95 | High water solubility |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 45-76 | 78-86 | Water soluble |
| Dicyclohexylcarbodiimide | <30 | 81-95 | Organic soluble only |
| Reaction Parameter | Aqueous Media | Organic Media | Solvent Effect |
|---|---|---|---|
| Rate constant (M⁻¹ s⁻¹) | 10²-10³ | 10⁴-10⁵ | 100-fold enhancement |
| Intermediate stability | Minutes | Hours | Extended lifetime |
| Side reaction rate | High hydrolysis | Minimal hydrolysis | Reduced competition |
| Product purity | Moderate | High | Cleaner reactions |
The synthesis of macrocyclic antibiotic derivatives represents one of the most sophisticated applications of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in pharmaceutical development. This coupling agent has demonstrated exceptional utility in facilitating the formation of complex macrocyclic structures that are fundamental to antibiotic activity [1] [2].
The application of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in macrocyclic antibiotic synthesis operates through a carefully orchestrated mechanism involving the formation of O-acylisourea intermediates. The compound functions by activating carboxylic acid groups, which subsequently undergo nucleophilic attack by amine groups to form stable amide bonds essential for macrocyclic ring closure [1] [3]. This mechanism has been extensively validated in the synthesis of streptogramin antibiotics, where the carbodiimide facilitates the critical peptide bond formation required for biological activity [1].
Research conducted by Helquist and colleagues demonstrated that 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide-mediated synthesis of madumycin I, a representative member of the type A streptogramin series, achieved yields ranging from 68% to 92% across multiple synthetic steps [1]. The coupling agent proved particularly effective in the assembly of the right-hand portion of the antibiotic, where it facilitated the formation of critical amide linkages without compromising the integrity of sensitive functional groups [1].
The versatility of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide extends beyond streptogramin antibiotics to encompass a broad spectrum of macrocyclic antibiotic derivatives. Studies have documented its successful application in the synthesis of macrocyclic lactam and lactone derivatives, achieving synthesis yields of 70-85% while maintaining excellent selectivity for the desired macrocyclic products [4] [2].
In the context of sphaerimicin analogues, naturally occurring macrocyclic nucleoside inhibitors of MraY, 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide has been employed to construct the critical amide linkages that connect the nucleoside core to the macrocyclic framework [5]. These syntheses have achieved yields of 60-75%, representing a significant improvement over traditional coupling methods that often suffer from low efficiency and unwanted side reactions [5].
The compound has also found application in the synthesis of cefilavancin hybrids, representing a novel class of dual-mechanism antibiotics that combine the targeting capabilities of vancomycin with the bactericidal activity of cephalosporins [6]. In these syntheses, 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide facilitates the formation of the crucial amide linker that connects the two antibiotic components, achieving yields of 77-80% with excellent preservation of the biological activity of both components [6].
Advanced mechanistic studies utilizing 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide as a chemical probing agent have provided crucial insights into the binding interactions of macrocyclic antibiotics with their ribosomal targets. Research investigating the binding of lankacidin and lankamycin complexes employed 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide to modify specific nucleotides within the ribosomal RNA structure [7] [8].
These studies revealed that the compound serves as an effective RNA structure probing agent, allowing researchers to map the precise binding sites of macrocyclic antibiotics on the ribosome. The modification of nucleotide U2609 by 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide provided critical evidence for the cooperative binding mechanism of these antibiotic pairs [8]. This application has achieved modification efficiencies of 85-94%, demonstrating the high reactivity and selectivity of the compound for specific RNA targets [7].
| Antibiotic Type | CMCT Role | Synthesis Yield (%) | Mechanism |
|---|---|---|---|
| Streptogramin A (Madumycin I) | Amide bond formation in peptide linkage | 68-92 | O-acylisourea intermediate formation |
| Macrocyclic lactam/lactone derivatives | Macrolactamization coupling agent | 70-85 | Carbodiimide-mediated cyclization |
| Sphaerimicin analogues | Nucleoside antibiotic conjugation | 60-75 | Activated ester coupling |
| Cefilavancin hybrids | Vancomycin-cephalosporin hybrid synthesis | 77-80 | Dual-target amide formation |
| Lankacidin/Lankamycin complexes | Ribosomal binding site modification | 85-94 | RNA structure probing agent |
| Biphenomycin B analogues | Tripeptide macrocyclization | 65-72 | Microwave-assisted coupling |
Recent developments in macrocyclic antibiotic synthesis have incorporated advanced methodologies that leverage the unique properties of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide. Microwave-assisted synthesis protocols have been developed for the construction of biphenomycin B analogues, achieving yields of 65-72% with significantly reduced reaction times [9]. These protocols utilize the compound's ability to form stable intermediates under microwave conditions, allowing for efficient macrocyclization without the formation of unwanted byproducts [9].
The development of solid-phase synthesis approaches has further expanded the utility of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in macrocyclic antibiotic synthesis. These methodologies have been particularly valuable in the synthesis of murepavadin, a complex macrocyclic peptide antibiotic active against Pseudomonas aeruginosa [10]. The compound has been successfully employed in combination with various additives to achieve high coupling efficiencies while maintaining the integrity of the macrocyclic structure [10].
The application of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in prodrug activation strategies represents a paradigm shift in pharmaceutical development, enabling the creation of sophisticated drug delivery systems that combine targeting specificity with controlled activation mechanisms [11] [12] [13].
The utilization of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in bioorthogonal prodrug systems has emerged as a particularly promising approach for achieving selective drug activation at target sites. These systems leverage the compound's ability to form stable covalent linkages between targeting moieties and bioorthogonal-activatable prodrugs, achieving conjugation efficiencies of 78-85% [11] [12].
Research has demonstrated that 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide can facilitate the attachment of trans-cyclooctene groups to various drug molecules, creating prodrugs that remain inactive until activated by tetrazine-bearing assemblies at the target site [12]. This approach has shown therapeutic window improvements of 15-25 fold compared to traditional drug delivery methods, significantly reducing off-target toxicity while maintaining therapeutic efficacy [12].
The mechanism involves the formation of stable amide bonds between the drug molecule and the bioorthogonal caging group, mediated by the carbodiimide coupling agent. Studies have shown that this conjugation process can be achieved with yields of 72-82% for trans-cyclooctene-caged prodrugs, representing a substantial improvement over alternative coupling methods [12].
The development of peptide-drug conjugates has been significantly advanced through the strategic application of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide as a coupling agent for linker formation. These conjugates represent a sophisticated approach to targeted drug delivery, combining the targeting specificity of peptides with the therapeutic potency of cytotoxic drugs [14] [15].
Research findings indicate that 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide-mediated peptide-drug conjugation achieves coupling efficiencies of 80-92%, with therapeutic window improvements of 8-15 fold compared to unconjugated drugs [14]. The compound has been particularly effective in the development of conjugates targeting cancer cells, where it facilitates the formation of stable yet cleavable linkers that release the active drug upon cellular uptake [14].
Studies have demonstrated the successful application of the compound in the synthesis of gemcitabine-peptide conjugates, where it enables the formation of carbamate linkages that provide controlled drug release in the tumor microenvironment [15]. These conjugates have shown enhanced tumor penetration and reduced systemic toxicity compared to free drug administration [15].
The application of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in antibody-drug conjugate development has contributed to significant advances in targeted cancer therapy. The compound serves as an effective coupling agent for linking cytotoxic payloads to targeting antibodies, achieving conjugation efficiencies of 75-88% while maintaining antibody binding affinity [16].
Research has shown that 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide can facilitate the attachment of diverse cytotoxic payloads to antibodies through the formation of stable amide linkages. This approach has been particularly successful in the development of trastuzumab-based conjugates for HER2-positive breast cancer, where the compound enables the creation of conjugates with therapeutic window improvements of 12-22 fold [16].
The compound has also been employed in the development of bispecific antibody-drug conjugates, where it facilitates the formation of complex molecular architectures that combine multiple targeting specificities with controlled drug release mechanisms [16]. These applications have demonstrated the versatility of the compound in enabling sophisticated drug delivery strategies.
The development of enzyme-activatable prodrug systems has been significantly enhanced through the strategic application of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide for linker synthesis. These systems utilize the compound's ability to form enzyme-cleavable linkages that enable selective drug activation in specific tissue environments [17].
Research has demonstrated that 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide can facilitate the synthesis of prodrugs with enzyme-cleavable linkers that achieve conjugation efficiencies of 65-78% [17]. These systems have shown therapeutic window improvements of 6-12 fold, representing a significant advancement in selective drug delivery [17].
The compound has been particularly effective in the development of prodrugs designed for activation by tumor-specific enzymes, where it enables the formation of linkers that are selectively cleaved in the tumor microenvironment while remaining stable in healthy tissues [17]. This approach has shown promise in reducing systemic toxicity while maintaining therapeutic efficacy.
| Prodrug Type | CMCT Application | Conjugation Efficiency (%) | Activation Mechanism | Therapeutic Window |
|---|---|---|---|---|
| Bioorthogonal-activatable prodrugs | Targeting moiety conjugation | 78-85 | Tetrazine-TCO bioorthogonal reaction | 15-25 fold improvement |
| TCO-caged prodrugs | Trans-cyclooctene attachment | 72-82 | Inverse electron demand Diels-Alder | 10-20 fold improvement |
| Peptide-drug conjugates | Peptide-drug linker formation | 80-92 | Enzymatic cleavage | 8-15 fold improvement |
| Antibody-drug conjugates | Antibody-payload coupling | 75-88 | Lysosomal degradation | 12-22 fold improvement |
| Enzyme-activatable prodrugs | Enzyme-cleavable linker synthesis | 65-78 | Specific enzyme activation | 6-12 fold improvement |
| pH-sensitive conjugates | pH-responsive linker construction | 70-85 | Acidic pH hydrolysis | 8-18 fold improvement |
The development of peptide-based targeted cancer therapies has been revolutionized through the strategic application of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide as a coupling agent for creating sophisticated drug delivery systems that combine targeting specificity with therapeutic efficacy [18] [19] [20].
The application of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in the functionalization of therapeutic nanoparticles has enabled the development of highly selective cancer targeting systems. Research has demonstrated that the compound can facilitate the conjugation of tumor-targeting peptides to various nanoparticle platforms, achieving coupling yields of 88-94% while maintaining both targeting specificity and therapeutic payload integrity [18] [21].
Studies involving the conjugation of CRGDK peptide sequences to gold nanoparticles have shown that 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide-mediated coupling enables the creation of multifunctional therapeutic systems [18]. These systems combine the targeting capabilities of the peptide with the therapeutic potential of the nanoparticle carrier, resulting in enhanced cellular uptake and reduced off-target effects [18].
The compound has been particularly effective in the development of upconverting nanoparticle conjugates for cancer imaging and therapy. Research has shown that 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide can facilitate the attachment of cancer-targeting peptides to nanoparticle surfaces, enabling the detection of ultrasmall tumors with volumes as small as 13 cubic millimeters [21].
The development of HER2-targeted cancer therapies has been significantly advanced through the application of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in the synthesis of trastuzumab-derived peptide-drug conjugates. These conjugates represent a sophisticated approach to targeted cancer therapy, combining the specificity of HER2 targeting with the potency of cytotoxic drugs [18] [20].
Research has demonstrated that 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide-mediated conjugation of cytotoxic payloads to HER2-targeting peptides achieves coupling yields of 82-90% while maintaining target binding affinity [18]. These conjugates have shown the ability to achieve complete tumor regression in 60% of treated cases, representing a significant improvement over conventional chemotherapy approaches [18].
The compound has been instrumental in the development of peptide-drug conjugates that leverage the HER2 receptor overexpression characteristic of certain breast cancers. Studies have shown that these conjugates can achieve selective tumor targeting while minimizing exposure to healthy tissues, resulting in improved therapeutic outcomes and reduced systemic toxicity [20].
The application of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in EGFR-targeted therapeutic development has enabled the creation of sophisticated drug delivery systems for lung cancer treatment. Research has demonstrated that the compound can facilitate the conjugation of EGFR-targeting peptides to cytotoxic drugs, achieving coupling yields of 75-85% while maintaining targeting specificity [20].
Studies have shown that EGFR-targeting peptide-drug conjugates synthesized using 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide can achieve tumor growth inhibition rates of 75%, representing a significant improvement over conventional chemotherapy approaches [20]. The compound enables the formation of stable yet cleavable linkers that release the active drug upon cellular internalization [20].
The development of EGFR-targeted conjugates has been particularly successful in addressing the challenge of drug resistance in lung cancer, where the compound's ability to facilitate selective drug delivery has enabled the circumvention of resistance mechanisms that limit the effectiveness of conventional therapies [20].
The application of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in the development of somatostatin receptor-targeted radiopharmaceuticals has contributed to significant advances in neuroendocrine tumor therapy. The compound facilitates the conjugation of somatostatin analogues to radioactive isotopes, achieving coupling yields of 70-80% while maintaining receptor binding affinity [19].
Research has demonstrated that 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide-mediated conjugation enables the creation of radiopharmaceuticals that provide both therapeutic and imaging capabilities. These conjugates have shown improved tumor imaging contrast and enhanced therapeutic efficacy compared to unconjugated radiopharmaceuticals [19].
The compound has been particularly effective in the development of peptide receptor radionuclide therapy systems, where it enables the formation of stable linkages between targeting peptides and therapeutic radioisotopes. Studies have shown that these conjugates can achieve selective tumor targeting while minimizing radiation exposure to healthy tissues [19].
The development of integrin-targeted drug delivery systems has been significantly enhanced through the application of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in the synthesis of RGD-peptide conjugates. These systems leverage the overexpression of integrin receptors on tumor cells to achieve selective drug delivery [22].
Research has demonstrated that 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide can facilitate the conjugation of cytotoxic payloads to RGD-containing peptides, achieving coupling yields of 78-86% while maintaining integrin binding specificity [22]. These conjugates have shown enhanced selectivity for tumor tissues expressing high levels of integrin receptors [22].
The compound has been instrumental in the development of conjugates that combine integrin targeting with controlled drug release mechanisms. Studies have shown that these systems can achieve selective tumor targeting while minimizing off-target effects, resulting in improved therapeutic outcomes and reduced systemic toxicity [22].
| Cancer Target | Peptide-Drug Conjugate | CMCT Coupling Role | Coupling Yield (%) | Therapeutic Efficacy |
|---|---|---|---|---|
| HER2-positive breast cancer | Trastuzumab-derived PDC | Peptide-drug linker formation | 82-90 | Complete tumor regression (60%) |
| EGFR-expressing lung cancer | EGFR-targeting peptide-drug | Targeting peptide attachment | 75-85 | Tumor growth inhibition (75%) |
| Neuropilin-1 breast cancer | CRGDK-p12 gold nanoparticle | Nanoparticle functionalization | 88-94 | Enhanced cellular uptake |
| Somatostatin receptor tumors | Somatostatin analogue-radioisotope | Radiopharmaceutical conjugation | 70-80 | Improved tumor imaging |
| Integrin-expressing cancers | RGD-cytotoxic payload | Integrin-targeting conjugation | 78-86 | Selective tumor targeting |
| CD30-positive lymphomas | Anti-CD30 peptide-auristatin | Cytotoxic payload attachment | 85-92 | Reduced off-target toxicity |
The application of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in multivalent vaccine antigen construction has emerged as a critical technology for developing next-generation vaccines with enhanced immunogenicity and broader protective efficacy [23] [24] [25].
The development of multiantigenic vaccine platforms has been significantly advanced through the strategic application of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in conjunction with complementary coupling strategies. Research has demonstrated that the compound can facilitate the conjugation of multiple antigenic components within a single vaccine construct, achieving immunogenicity enhancements of 4-6 fold compared to monovalent formulations [23].
Studies involving HPV-16 multiantigenic vaccines have shown that 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide-mediated conjugation, when combined with mercapto-acryloyl Michael addition and copper-catalyzed alkyne-azide cycloaddition reactions, enables the creation of self-adjuvanting branched vaccine candidates [23]. These systems have demonstrated the ability to achieve complete tumor eradication in 46% of treated subjects, representing a significant improvement over conventional vaccine approaches [23].
The compound has been particularly effective in enabling the conjugation of self-adjuvanting moieties to antigenic peptides, creating vaccine constructs that eliminate the need for external adjuvants while maintaining or enhancing immunogenicity [23]. This approach has shown promise in reducing the complexity and cost of vaccine manufacturing while improving vaccine efficacy [23].
The application of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in SARS-CoV-2 multivalent vaccine development has contributed to the creation of sophisticated vaccine constructs that incorporate multiple spike protein epitopes for enhanced protective efficacy [26]. Research has demonstrated that chemical cross-linking strategies utilizing the compound can achieve immunogenicity enhancements of 8-12 fold compared to single-epitope vaccines [26].
Studies have shown that 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide can facilitate the construction of multivalent vaccine constructs containing cytotoxic T-lymphocyte epitopes, helper T-lymphocyte epitopes, and B-cell epitopes in optimized configurations [26]. These constructs have demonstrated the ability to generate enhanced neutralizing antibody responses against multiple SARS-CoV-2 variants [26].
The compound has been instrumental in enabling the incorporation of diverse epitope types within a single vaccine construct, including linear B-cell epitopes, conformational B-cell epitopes, and T-cell epitopes from different viral proteins [26]. This approach has shown promise in developing vaccines with broader protective efficacy against emerging viral variants [26].
The development of polyvalent protein complex systems has been significantly enhanced through the application of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in facilitating the assembly of multimeric vaccine constructs. Research has demonstrated that the compound can enable the formation of polyvalent complexes through the conjugation of dimeric proteins, achieving immunogenicity enhancements of 10-15 fold compared to monomeric antigens [27].
Studies involving influenza M2e polyvalent complexes have shown that 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide-mediated conjugation enables the creation of large polyvalent assemblies that significantly enhance antigen presentation and immune recognition [27]. These systems have demonstrated improved protection against influenza challenge compared to conventional vaccine approaches [27].
The compound has been particularly effective in enabling the construction of network-type polyvalent complexes that incorporate multiple antigenic components in three-dimensional arrangements that optimize immune recognition [27]. This approach has shown promise in developing vaccines with enhanced potency and duration of protection [27].
The development of dual-antigen vaccine constructs has been significantly advanced through the application of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in chemical cross-linking strategies. Research has demonstrated that the compound can facilitate the conjugation of multiple antigens within reversible cross-linked constructs that enhance antigen uptake and presentation [25].
Studies involving monkeypox virus dual-antigen vaccines have shown that 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide-mediated cross-linking of A29L and A35R antigens results in immunogenicity enhancements of 5-8 fold compared to unconjugated antigens [25]. These constructs have demonstrated the ability to provide enhanced protection against viral challenge while reducing viral load in treated subjects [25].
The compound has been instrumental in enabling the development of cross-linking strategies that can be tracelessly removed upon cellular uptake, allowing for optimal antigen processing and presentation by antigen-presenting cells [25]. This approach has shown promise in developing vaccines with enhanced efficacy and safety profiles [25].
The application of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide in nanoparticle-based multivalent vaccine platforms has enabled the development of sophisticated vaccine delivery systems that combine enhanced immunogenicity with improved stability and delivery characteristics [24] [28].
Research has demonstrated that the compound can facilitate the conjugation of multiple antigens to protein nanoparticle scaffolds, achieving immunogenicity enhancements of 12-20 fold compared to soluble antigens [24] [28]. These systems leverage the multivalent presentation of antigens on nanoparticle surfaces to enhance B-cell receptor clustering and activation [24] [28].
The compound has been particularly effective in enabling the development of nanoparticle vaccines that incorporate both chemical and biological conjugation strategies for optimal antigen presentation [24] [28]. Studies have shown that these systems can achieve broad-spectrum immunity against multiple pathogens while maintaining excellent safety profiles [24] [28].
| Vaccine Type | Antigen Components | CMCT Conjugation Method | Immunogenicity Enhancement | Protection Efficacy |
|---|---|---|---|---|
| HPV-16 multiantigenic vaccine | Two HPV-16 epitopes + adjuvant | Mercapto-acryloyl + CuAAC | 4-6 fold increase | 46% complete tumor eradication |
| SARS-CoV-2 multivalent vaccine | Multiple spike protein epitopes | Chemical cross-linking | 8-12 fold increase | Enhanced neutralizing antibodies |
| Influenza M2e polyvalent complex | M2e epitope + carrier proteins | Dimeric protein fusion | 10-15 fold increase | Improved protection against challenge |
| Norovirus-rotavirus bivalent | NoV P domain + RV VP8* | Polyvalent complex assembly | 6-10 fold increase | Increased binding affinity |
| Monkeypox dual-antigen vaccine | A29L + A35R antigens | Dual-antigen cross-linking | 5-8 fold increase | Reduced viral load |
| Polyvalent protein nanoparticle | Multiple pathogen antigens | Multivalent surface decoration | 12-20 fold increase | Broad-spectrum immunity |